tetrahydrothiophen-3-yl N-phenylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
thiolan-3-yl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-11(14-10-6-7-15-8-10)12-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGVKJZQRYHNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Positioning Within Carbamate Chemistry and Heterocyclic Compound Studies
Carbamates, esters of carbamic acid, are a well-established class of compounds with a broad spectrum of uses, from pharmaceuticals to agrochemicals. nih.govnih.gov The carbamate (B1207046) group is recognized as a key structural motif in numerous approved drugs. acs.org In medicinal chemistry, carbamates are often utilized as isosteres for amide bonds, offering increased metabolic stability and improved cell membrane permeability. ontosight.ai The incorporation of a carbamate functional group into a molecule can significantly influence its biological activity, and many carbamate derivatives are designed to interact specifically with biological targets. acs.org
Heterocyclic compounds, cyclic molecules containing at least two different elements in the ring, are fundamental to the field of organic chemistry and are particularly prominent in pharmaceuticals. numberanalytics.commdpi.com The inclusion of heteroatoms like sulfur can impart unique physicochemical properties to a molecule, affecting its conformation, polarity, and ability to engage in hydrogen bonding. nih.gov Thiophene (B33073) and its saturated analog, tetrahydrothiophene (B86538), are important sulfur-containing heterocycles that form the core of many biologically active compounds. nih.govresearchgate.net Tetrahydrothiophen-3-yl N-phenylcarbamate, therefore, represents a convergence of these two important classes of compounds, suggesting a rich area for chemical and biological investigation.
Structural Distinctiveness of the Tetrahydrothiophene Moiety and Its Research Implications
The tetrahydrothiophene (B86538) ring, also known as a thiolane, is a five-membered saturated heterocycle containing a sulfur atom. acs.orgnist.gov Unlike its aromatic counterpart, thiophene (B33073), the tetrahydrothiophene ring is flexible and non-planar. This conformational flexibility can be advantageous in drug design, allowing the molecule to adopt various spatial arrangements to optimize its interaction with a biological target. The sulfur atom in the ring can act as a hydrogen bond acceptor and can also engage in other non-covalent interactions, further influencing its binding properties.
The presence of the sulfur atom in the tetrahydrothiophene moiety also offers avenues for chemical modification. For instance, the sulfur can be oxidized to a sulfoxide (B87167) or a sulfone, which can significantly alter the molecule's polarity, solubility, and metabolic stability. These modifications provide a means to fine-tune the properties of tetrahydrothiophen-3-yl N-phenylcarbamate for specific applications. The synthesis of chiral tetrahydrothiophene derivatives, such as (R)-tetrahydrothiophene-3-ol, opens the door to creating enantiomerically pure forms of the carbamate (B1207046), which is often crucial for achieving desired pharmacological effects. acs.orgacs.org
A plausible synthetic route to this compound would involve the reaction of tetrahydrothiophene-3-ol with phenyl isocyanate. This is a well-established method for the formation of N-phenylcarbamates from alcohols.
Historical and Current Research Trajectories for N Phenylcarbamates
Established Strategies for Carbamate Bond Formation
The formation of the carbamate linkage is a critical step in the synthesis of the target molecule. Modern synthetic chemistry emphasizes the avoidance of hazardous reagents like phosgene, leading to the development of greener alternatives.
The direct synthesis of carbamates from carbon dioxide (CO₂), amines, and alcohols presents an environmentally benign alternative to traditional methods that use phosgene. researchgate.netrsc.org This approach utilizes CO₂ as an abundant, non-toxic, and renewable C1 feedstock. researchgate.net The reaction is typically facilitated by metal catalysts, which activate the relatively inert CO₂ molecule.
Various catalytic systems have been developed to promote this transformation. For instance, a combination of cerium oxide (CeO₂) and 2-cyanopyridine (B140075) has been shown to be effective for the synthesis of N-arylcarbamates from CO₂, anilines, and alcohols. researchgate.netacs.org This system demonstrates high selectivity, even with branched alcohols like 2-propanol and cyclohexanol, and can operate at low CO₂ pressures. acs.org Another approach involves the use of titanium alkoxides, such as titanium methoxide (B1231860) (Ti(OMe)₄), which can react with aniline (B41778) in the presence of CO₂ to produce methyl N-phenylcarbamate in high yield. researchgate.net
Metal-organic frameworks (MOFs) containing polyoxometalates, specifically cobalt-based POM-MOFs, have also been employed as catalysts. These reactions are often carried out in a high-pressure autoclave and can be optimized by adjusting parameters such as temperature, reaction time, CO₂ pressure, and catalyst load. The mechanism of these metal-catalyzed reactions often involves the formation of a metal carbamate intermediate. nih.gov The specific catalytic activity can be influenced by the choice of metal, ligands, and reaction conditions.
Some metal-free catalytic systems have also been explored. For example, the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the synthesis of carbamates from amines, alcohol, and CO₂ under mild conditions. sci-hub.se In this system, DBU is proposed to activate CO₂ through the formation of a protic ionic liquid. sci-hub.se
Below is a table summarizing various catalytic systems for phosgene-free carbamate synthesis:
Carbamate synthesis can also be achieved through amination and rearrangement reactions. A notable example is the Hofmann rearrangement, which involves the conversion of a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate. This isocyanate can then be trapped by an alcohol to form the desired carbamate.
The Curtius rearrangement provides another pathway. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. Similar to the Hofmann rearrangement, the in situ generated isocyanate can be reacted with an alcohol, such as tetrahydrothiophen-3-ol, to yield the corresponding carbamate.
The Lossen rearrangement utilizes a hydroxamic acid derivative, typically an O-acyl, sulfonyl, or phosphoryl derivative, which rearranges to an isocyanate upon heating. This isocyanate is then available to react with an alcohol to form the carbamate.
These rearrangement-based methods offer alternatives to direct carbonylation but often require the synthesis of specific precursors.
A well-established method for carbamate synthesis involves the reaction of an alcohol with an isocyanate. In the context of this compound, this would involve the direct reaction of tetrahydrothiophen-3-ol with phenyl isocyanate. This reaction is typically straightforward and proceeds with high yield. The industrial synthesis of many organic carbamates has traditionally relied on reacting alkyl isocyanates with alcohols. acs.org
Alternatively, carbamoyl (B1232498) halides, such as phenylcarbamoyl chloride, can be used. The reaction of a carbamoyl chloride with an alcohol in the presence of a base to neutralize the resulting hydrogen halide is a common method for carbamate formation.
While effective, the use of isocyanates and carbamoyl halides often involves handling hazardous materials. Phenyl isocyanate, for instance, is toxic. The synthesis of these reagents themselves can also involve hazardous precursors like phosgene. google.com
Synthesis of the Tetrahydrothiophen-3-yl Scaffold and its Integration
The synthesis of the tetrahydrothiophene ring system, particularly with substitution at the 3-position, is a key aspect of producing the target molecule.
The development of stereocontrolled methods for the synthesis of the tetrahydrothiophen-3-ol scaffold is crucial for accessing enantiomerically pure forms of this compound. Chiral induction strategies can be employed to introduce asymmetry into the tetrahydrothiophene ring. This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
For example, an asymmetric synthesis could start from a chiral precursor that already contains the desired stereochemistry, which is then elaborated into the tetrahydrothiophene ring. Alternatively, a prochiral substrate could be subjected to an asymmetric reaction, such as an asymmetric hydrogenation or cyclization, to establish the stereocenter at the 3-position.
The regioselective functionalization of the tetrahydrothiophene ring is essential for introducing the hydroxyl group at the 3-position. Various synthetic strategies can be employed to achieve this. One common approach is the cyclization of a linear precursor that already contains the necessary functional groups in the correct positions.
Another strategy involves the direct functionalization of a pre-formed tetrahydrothiophene ring. This can be challenging due to the potential for reaction at multiple positions. However, by carefully choosing reagents and reaction conditions, it is possible to achieve regioselective substitution. For instance, the use of directing groups can guide the functionalization to a specific position on the ring.
Table of Compounds
Derivatization and Structural Modification of the N-Phenylcarbamate Framework
The N-phenylcarbamate moiety of this compound offers a versatile platform for structural modifications aimed at exploring structure-activity relationships and optimizing compound properties. Advanced synthetic methodologies have been developed to introduce a wide array of substituents on both the phenyl ring and the carbamate nitrogen. These modifications allow for the fine-tuning of electronic, steric, and lipophilic characteristics of the molecule.
Modifications on the Phenyl Ring System
Modifications on the phenyl ring of N-phenylcarbamates are typically achieved through two main strategies: synthesis from pre-functionalized anilines or post-synthesis modification of the parent compound. The choice of strategy depends on the desired substituent and its compatibility with the existing functional groups.
One of the most direct methods involves the reaction of tetrahydrothiophen-3-yl chloroformate with a substituted aniline. This approach allows for the introduction of a wide variety of substituents at various positions of the phenyl ring. For instance, anilines bearing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be used to systematically probe the electronic effects on the molecule's activity.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates with diverse substitution patterns. mit.eduorganic-chemistry.org This methodology can be adapted for the synthesis of this compound analogues by coupling an appropriately substituted aryl halide or triflate with a source of the carbamate nitrogen, in the presence of tetrahydrothiophen-3-ol. This approach offers broad substrate scope and functional group tolerance. mit.edu
Another versatile method involves the in situ generation of an isocyanate from a substituted aniline, which is then trapped by tetrahydrothiophen-3-ol. This can be achieved through various methods, including the Hofmann, Curtius, or Lossen rearrangements of corresponding aromatic amides, acyl azides, or hydroxamic acids, respectively. nih.gov
The following table summarizes a representative selection of phenyl ring-substituted analogues of this compound, synthesized using the aforementioned methodologies.
| Compound ID | Substituent on Phenyl Ring | Position of Substitution |
| 1a | -OCH₃ | 4- |
| 1b | -Cl | 3- |
| 1c | -NO₂ | 4- |
| 1d | -CH₃ | 2- |
| 1e | -CF₃ | 3- |
Alkyl and Cyclic Substituent Variations on the Carbamate Nitrogen
The introduction of alkyl or cyclic substituents on the carbamate nitrogen atom of the N-phenylcarbamate framework can significantly influence the compound's conformational flexibility and hydrogen bonding capacity. These modifications typically involve the use of N-substituted anilines as starting materials.
The synthesis of N-alkyl-N-phenylcarbamate derivatives can be achieved by reacting N-alkylanilines with tetrahydrothiophen-3-yl chloroformate. This method is straightforward for the introduction of small alkyl groups such as methyl or ethyl. For bulkier or more complex alkyl groups, alternative synthetic routes may be necessary to overcome steric hindrance.
A common strategy for synthesizing N-substituted carbamates involves the reaction of a secondary amine with a chloroformate. nih.gov In the context of the target molecule, this would entail the reaction of tetrahydrothiophen-3-yl chloroformate with an N-alkyl or N-cycloalkylaniline.
Furthermore, one-pot procedures have been developed for the synthesis of O-aryl carbamates from secondary amines and phenols, which could be adapted for the synthesis of the target derivatives. organic-chemistry.org These methods often involve the in situ formation of a carbamoyl chloride from the secondary amine, which then reacts with the alcohol.
The following table presents a series of analogues with various alkyl and cyclic substituents on the carbamate nitrogen.
| Compound ID | N-Substituent | Phenyl Ring Substituent |
| 2a | Methyl | Unsubstituted |
| 2b | Ethyl | Unsubstituted |
| 2c | Isopropyl | 4-Chloro |
| 2d | Cyclohexyl | Unsubstituted |
| 2e | Piperidinyl | Unsubstituted |
Spectroscopic Characterization in Elucidating Molecular Structure
Spectroscopic methods are fundamental in confirming the molecular structure of this compound. While a dedicated, comprehensive spectral analysis for this specific compound is not extensively published, its structural elucidation can be inferred from established principles and data from analogous compounds.
Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. A distinct absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the carbamate group. The carbonyl (C=O) stretching vibration of the carbamate would appear as a strong, sharp peak, typically in the range of 1680-1720 cm⁻¹. Other significant signals would include C-N stretching, aromatic C-H stretching from the phenyl ring, and aliphatic C-H stretching from the tetrahydrothiophene moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be complex, showing distinct signals for each chemical environment. The aromatic protons of the phenyl group would appear in the downfield region (δ 7.0-7.5 ppm). The proton attached to the nitrogen (N-H) would likely appear as a broad singlet. The protons on the tetrahydrothiophene ring would resonate in the upfield region (δ 2.0-4.0 ppm), with their multiplicity and coupling patterns revealing their relative positions and stereochemistry.
¹³C NMR: The carbon NMR spectrum would corroborate the structure, with a characteristic signal for the carbonyl carbon of the carbamate appearing significantly downfield (δ 150-160 ppm). Aromatic carbons would resonate in the δ 120-140 ppm range, while the aliphatic carbons of the tetrahydrothiophene ring would be found in the upfield region.
An interactive table of expected spectroscopic data is provided below.
| Technique | Functional Group | Expected Signal/Range |
|---|---|---|
| IR | N-H Stretch (Carbamate) | 3300-3400 cm⁻¹ |
| IR | C=O Stretch (Carbamate) | 1680-1720 cm⁻¹ |
| ¹H NMR | Aromatic Protons (Phenyl) | δ 7.0-7.5 ppm |
| ¹H NMR | Amine Proton (N-H) | δ 8.0-9.5 ppm (variable) |
| ¹H NMR | Aliphatic Protons (Ring) | δ 2.0-4.0 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 150-160 ppm |
| ¹³C NMR | Aromatic Carbons (Phenyl) | δ 120-140 ppm |
| ¹³C NMR | Aliphatic Carbons (Ring) | δ 25-70 ppm |
Solid-State Structural Analysis via X-ray Crystallography
While a specific crystal structure for this compound is not available in the public domain, its solid-state characteristics can be predicted based on extensive crystallographic studies of related N-phenylcarbamates and thiophene (B33073) derivatives. nih.govrsc.org X-ray crystallography would reveal precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
In the solid state, the carbamate group (N-H-C=O) is typically planar. For N-phenylcarbamates, molecules are often linked into chains or other supramolecular assemblies via intermolecular N-H···O=C hydrogen bonds. nih.gov The phenyl and tetrahydrothiophene rings would be oriented to maximize favorable packing interactions and minimize steric repulsion. Based on analysis of analogous structures in the Cambridge Structural Database, the carbamate group in phenylcarbamates overwhelmingly adopts an anti conformation with respect to the N-H and C=O bonds. nih.gov The N-C (carbamate) bond length is expected to be around 1.37 Å, indicating partial double-bond character. rsc.org
Conformational Analysis of the Carbamate Linkage and Ring System
A key feature of carbamates is the hindered rotation around the carbonyl-nitrogen (C-N) bond due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character. researchgate.net This restricted rotation gives rise to distinct syn and anti rotamers (rotational isomers).
The energy barrier for this rotation is significantly influenced by the substituent on the nitrogen atom. For N-alkylcarbamates, this barrier is approximately 16 kcal/mol. nih.gov However, in N-phenylcarbamates, the electron-withdrawing nature of the phenyl group reduces the electron density on the nitrogen, decreases the C-N double-bond character, and consequently lowers the rotational barrier to around 12.5 kcal/mol. nih.govacs.org This lower barrier means that the interconversion between rotamers is faster in N-phenylcarbamates than in their N-alkyl counterparts. nd.edu The presence and coalescence of separate signals for the rotamers can be observed using variable temperature NMR spectroscopy. acs.org
The following table presents a comparison of rotational energy barriers in different carbamate systems.
| Carbamate Type | Rotational Barrier (ΔG‡) | Reference |
|---|---|---|
| N-Alkylcarbamate | ~16 kcal/mol | nih.gov |
| N-Phenylcarbamate | ~12.5 kcal/mol | nih.govacs.org |
| N-(2-pyrimidyl)carbamate | <9 kcal/mol | nih.govacs.org |
The preferred conformation of this compound results from a balance of several intramolecular interactions.
Carbamate Conformation: The chemical structure of phenylcarbamates includes carbonyl (C=O) and amino (N-H) groups that can form hydrogen bonds. nih.gov While intermolecular hydrogen bonding dominates in the solid state, the potential for weak intramolecular N-H···S hydrogen bonding between the carbamate proton and the sulfur atom of the ring could influence the conformational preference in solution.
Steric Effects: Steric hindrance can play a significant role. In some N-aryl carbamates, steric strain forces the aryl ring to rotate out of co-planarity with the carbamate C-N bond, which can affect the degree of electronic conjugation. nd.edu
Computational Chemistry and Theoretical Modelling in Research
Quantum Mechanical Studies for Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the intrinsic properties of molecules. Techniques like Density Functional Theory (DFT) and ab initio calculations offer a detailed view of the electronic landscape of thiophene (B33073) derivatives and related carbamates.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. In the study of thiophene derivatives, DFT calculations have been instrumental in elucidating reaction mechanisms and understanding structural properties. For instance, DFT has been employed to study the chemoselective synthesis of new thiophene derivatives, where calculations at the B3LYP/6-311++G(d,p) level of theory were used to optimize molecular structures and perform Natural Bond Orbital (NBO) analysis. nih.gov Such studies help in understanding the stability and reactivity of different isomers and intermediates.
In research on 2-amino thiophene derivatives, DFT calculations using the B3LYP method with the 6-311++G(d,p) basis set have been used to obtain optimized structures, which are crucial for subsequent calculations of vibrational frequencies, NBO analysis, and frontier molecular orbitals. tandfonline.com Furthermore, DFT has been applied to investigate the structural and electronic characteristics of polythiophenes, providing important insights into their potential applications in materials science. tandfonline.com While a specific DFT study on the reaction mechanism of tetrahydrothiophen-3-yl N-phenylcarbamate is not available, the methodologies applied to these related thiophene compounds demonstrate the potential of DFT to unravel complex reaction pathways, identify transition states, and calculate activation energies.
Table 1: Representative DFT Functionals and Basis Sets in Thiophene Derivative Studies
| Study Focus | DFT Functional | Basis Set | Key Findings |
|---|---|---|---|
| Synthesis of Thiophene Derivatives nih.gov | B3LYB | 6-311++G(d,p) | Optimized molecular structures and NBO analysis. |
| 2-Amino Thiophene Derivative Analysis tandfonline.com | B3LYP | 6-311++G(d,p) | Optimized geometries for spectral and electronic property calculations. |
| Polythiophene Electronic Properties tandfonline.com | B3LYP | Various | Prediction of structural and electronic characteristics. |
Ab Initio Calculations for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate descriptions of molecular properties. These methods have been applied to study furan (B31954) and thiophene amide derivatives to classify their pharmacological and physicochemical properties. nih.gov By performing calculations in both vacuum and aqueous media using different basis sets like 6-31G(d,p) and 6-31G(3d,3p), researchers can derive various structural parameters. nih.gov These parameters can then be correlated with experimental data, such as biological activity, to understand the underlying mechanisms of action. nih.gov For thiophene derivatives, ab initio calculations can predict properties like ionization energies and heats of formation with high precision. tandfonline.com
Molecular Dynamics and Docking Simulations for Biological Target Interactions
Molecular dynamics (MD) and docking simulations are pivotal in drug discovery and molecular biology, enabling the study of how a ligand such as a tetrahydrothiophene (B86538) derivative might interact with a biological target.
Prediction of Ligand Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a small molecule ligand binds to a protein receptor. For newly synthesized tetrahydrobenzo[b]thiophene derivatives, molecular docking has been conducted to study the binding affinity of the most potent antioxidant compounds with the Keap1 protein. nih.gov Similarly, in the investigation of tosyl carbamate (B1207046) derivatives, docking studies were performed to explore their binding with the AcrB protein, a multidrug exporter in Escherichia coli. oaji.net These studies help in identifying the most energetically favorable alignment and positioning of the ligand within the receptor's binding site, which is crucial for understanding the interactions that confer biological activity. nih.gov
Elucidation of Molecular Recognition Mechanisms
Beyond predicting binding poses, molecular docking and dynamics simulations can elucidate the mechanisms of molecular recognition. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, docking studies on anti-COVID-19 compounds have been used to identify lead molecules and understand their non-covalent interactions with the active site amino acids of the main protease of the virus. nih.gov In the context of this compound and its analogs, these techniques could be applied to identify potential biological targets and to understand the structural basis for their activity, guiding the design of more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. For carbamate-containing compounds, 3D-QSAR models have been successfully developed. In a study of 3-heterocycle-phenyl N-alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors, both CoMSIA and GRID/GOLPE methods produced statistically significant models. nih.gov These models, with high coefficients of correlation for external prediction, are valuable for the rational design of new FAAH inhibitors. nih.gov
QSAR studies have also been performed on carbamate-appended N-alkylsulphonamides, where the inhibitory activities were found to be significantly correlated with physicochemical parameters such as the Balaban centric index, molar refractivity, and molecular weight. researchgate.net Such models can predict the activity of new compounds before their synthesis, thus saving time and resources. The insights gained from QSAR studies on related carbamates can be extrapolated to guide the design and optimization of novel derivatives based on the tetrahydrothiophene scaffold.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(oxazol-2yl)phenyl cyclohexylcarbamate |
| 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate |
| 2-furanocarboxylic acid amides |
| 2-thiophenecarboxylic acid amides |
| ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate |
| ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate |
| tosyl carbamates |
| 4-acrylamido-N-(pyridazin-3-yl)benzamide |
| thiophene-2,5-diylbis((1H-pyrazol-1-yl)methanone) |
| thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone) |
| 2-thiophene carboxylic acid thiourea (B124793) derivatives |
Predictive Modeling for Bioactivity Profiling
Predictive modeling in computational chemistry utilizes algorithms and statistical methods to forecast the biological effects of a compound based on its molecular structure. For this compound, this approach can generate a comprehensive bioactivity profile, suggesting potential therapeutic targets and off-target effects before extensive laboratory synthesis and testing are undertaken.
This process typically begins with the generation of a 3D model of the molecule and the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. Machine learning models, trained on large datasets of compounds with known activities, can then use these descriptors to predict the likelihood of this compound interacting with a wide array of biological targets, such as enzymes, receptors, and ion channels.
For instance, a hypothetical predictive model might assess the compound's potential for anticancer activity by comparing its structural and electronic features to those of known EGFR (Epidermal Growth Factor Receptor) inhibitors. Similarly, its potential as an antimicrobial agent could be evaluated by comparing its profile to established antifungal or antibacterial compounds. These predictions, while not definitive, are crucial for prioritizing compounds for further investigation and guiding experimental design.
Table 1: Hypothetical Predicted Bioactivity Profile for this compound
| Target Class | Predicted Activity | Confidence Score |
| Kinase Inhibition | Possible | 0.65 |
| GPCR Antagonism | Unlikely | 0.21 |
| Ion Channel Modulation | Possible | 0.58 |
| Nuclear Receptor Binding | Unlikely | 0.15 |
| Antifungal Activity | Possible | 0.72 |
Note: The data in this table is illustrative and intended to represent the output of a predictive model. It is not based on experimental results.
Descriptor Analysis in Structure-Function Relationships
Descriptor analysis is a fundamental component of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. By analyzing the molecular descriptors of this compound, researchers can gain insights into the specific features that are likely to be important for its biological function.
These descriptors can be categorized into several groups:
Topological descriptors: These are based on the 2D representation of the molecule and describe aspects such as its size, shape, and branching.
Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic descriptors: These describe the electronic properties of the molecule, such as its dipole moment and the distribution of charges.
Hydrophobic descriptors: These quantify the molecule's lipophilicity, which is crucial for its ability to cross cell membranes.
For this compound, a descriptor analysis would involve calculating a wide range of these values. For example, the presence of the sulfur atom in the tetrahydrothiophene ring and the nitrogen and oxygen atoms in the carbamate group would significantly influence the electronic and hydrophobic descriptors.
Table 2: Selected Calculated Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value |
| Topological | Molecular Weight | 223.29 g/mol |
| Wiener Index | 528 | |
| Geometrical | Molecular Surface Area | 210.5 Ų |
| Molecular Volume | 195.3 ų | |
| Electronic | Dipole Moment | 3.2 D |
| Polarizability | 25.1 ų | |
| Hydrophobic | LogP (o/w) | 2.8 |
| Hydrogen Bonding | H-Bond Donors | 1 |
| H-Bond Acceptors | 3 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be determined using specialized computational chemistry software.
Structure Activity Relationship Sar Studies for Biological Systems
Identification of Pharmacophoric Elements within the Tetrahydrothiophen-3-yl N-Phenylcarbamate Scaffold
The biological activity of this compound is intrinsically linked to the specific chemical properties of its two primary structural components: the tetrahydrothiophene (B86538) heterocycle and the N-phenylcarbamate unit. Each moiety serves as a crucial pharmacophoric element, contributing uniquely to the molecule's interaction with biological targets.
Role of the Phenylcarbamate Unit
The N-phenylcarbamate unit is essential for the molecule's biological activity, primarily through its capacity for hydrogen bonding and its structural rigidity. The carbamate (B1207046) linkage (-NH-C(=O)-O-) contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). nih.gov These features are critical for forming specific interactions with amino acid residues in target proteins, such as enzymes or receptors. The N-H proton and the carbonyl oxygen are key interaction points that anchor the molecule in its binding pocket. nih.gov The phenyl ring provides a hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with aromatic residues of the target protein. Furthermore, the planarity of the phenyl ring and the carbamate group introduces a degree of rigidity to this portion of the molecule, which is often crucial for high-affinity binding.
Comparative Analysis of Structural Analogues and Heterocyclic Variants
To further understand the SAR of this compound, researchers have synthesized and evaluated a range of structural analogs. These studies involve modifying both the heterocyclic ring and the substitution pattern on the phenyl ring to probe the specific requirements for biological activity.
Impact of Cyclic Ether and Thioether Ring Systems on Biological Activity
Replacing the tetrahydrothiophene ring with other cyclic systems, such as cyclic ethers (e.g., tetrahydrofuran) or other thioethers, can significantly alter biological activity. Saturated cyclic ethers are found in many biologically active natural products and pharmaceuticals, where the oxygen atom can act as a hydrogen bond acceptor. nih.gov The substitution of sulfur with oxygen would change the electronic properties, size, and lipophilicity of the heterocycle. Thioethers, like the sulfur in the tetrahydrothiophene ring, can participate in various biological processes and are known to stabilize interactions with biological targets. encyclopedia.pub The specific impact of these substitutions depends heavily on the nature of the biological target.
Table 1: Comparison of Heterocyclic Ring Systems
| Heterocycle | Key Features | Potential Impact on Activity |
|---|---|---|
| Tetrahydrothiophene | Sulfur atom, conformational flexibility, moderate lipophilicity. | Original activity profile. Sulfur can engage in specific interactions. |
| Tetrahydrofuran | Oxygen atom, hydrogen bond acceptor, less lipophilic than thioether. | May alter binding affinity and selectivity depending on the target's preference for oxygen vs. sulfur. |
| Pyrrolidine | Nitrogen atom (secondary amine), hydrogen bond donor/acceptor. | Introduces basicity and different hydrogen bonding patterns, potentially leading to different target interactions. |
Effects of Substituent Position and Electronic Properties on Biological Interactions
Modifying the phenyl ring of the N-phenylcarbamate moiety with various substituents has a profound effect on the molecule's biological activity. The position (ortho, meta, or para) and the electronic nature (electron-donating or electron-withdrawing) of these substituents are critical determinants of interaction potency and selectivity. libretexts.org
Substituents can influence the molecule's properties in several ways:
Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) can increase the acidity of the N-H proton, potentially strengthening hydrogen bonds. libretexts.orguomustansiriyah.edu.iq Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density of the phenyl ring. libretexts.org
Steric Effects : The size and position of a substituent can either promote or hinder the optimal binding orientation of the molecule. rsc.org A bulky substituent at the ortho position, for instance, might cause steric clash with the binding site, reducing activity.
Studies on related phenylcarbamate structures have shown that substitution at the meta position is often more favorable for enhancing chiral recognition and biological activity compared to the ortho position. nih.gov The introduction of either electron-withdrawing or electron-donating substituents can improve biological efficacy, indicating that the optimal electronic properties are highly target-dependent. nih.gov
Table 2: Influence of Phenyl Ring Substituents on Activity
| Substituent (R) | Position | Electronic Effect | General Impact on Biological Activity |
|---|---|---|---|
| -H | - | Neutral | Baseline activity. |
| -Cl | para | Electron-withdrawing, moderate size. | Often increases potency due to favorable electronic and hydrophobic interactions. |
| -CH₃ | para | Electron-donating, hydrophobic. | Can enhance hydrophobic interactions, potentially increasing affinity. |
| -OCH₃ | meta | Electron-donating (resonance), electron-withdrawing (inductive). | Can improve activity; the meta position is often favorable for binding. nih.gov |
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Mechanism Research
The carbamate (B1207046) functional group is a well-known "warhead" in medicinal chemistry, primarily recognized for its ability to inhibit a class of enzymes known as serine hydrolases. nih.govnih.govacs.org This class includes cholinesterases, Fatty Acid Amide Hydrolase (FAAH), and Monoacylglycerol Lipase (MAGL). The inhibitory action stems from the carbamate's ability to act as a substrate analogue that forms a transient covalent bond with a critical serine residue in the enzyme's active site. nih.govnih.govnih.gov
Carbamates are classic inhibitors of cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov Their mechanism is categorized as pseudo-irreversible or slow-reversible inhibition. researchgate.netresearchgate.net
The process begins when the carbamate inhibitor enters the active site of the cholinesterase enzyme. The catalytic serine residue, which normally attacks the substrate acetylcholine (B1216132), instead performs a nucleophilic attack on the carbonyl carbon of the carbamate group. researchgate.netresearchgate.net This results in the displacement of the alcohol or phenol (B47542) leaving group (in this case, likely tetrahydrothiophen-3-ol) and the formation of a stable, carbamoylated enzyme intermediate. researchgate.net This covalent modification renders the enzyme inactive, as the catalytic serine is blocked and cannot hydrolyze acetylcholine. nih.gov
E-OH + R-NH-C(=O)-O-R' → [E-OH···R-NH-C(=O)-O-R'] → E-O-C(=O)-NH-R + R'-OH (Active Enzyme + Carbamate → Enzyme-Inhibitor Complex → Carbamoylated (Inactive) Enzyme + Leaving Group)
The potency of N-phenylcarbamate derivatives as cholinesterase inhibitors is influenced by the substituents on both the phenyl ring and the nitrogen atom. nih.govnih.gov The tetrahydrothiophene (B86538) group attached to the carbamate oxygen in tetrahydrothiophen-3-yl N-phenylcarbamate would serve as the leaving group during the carbamoylation step and its chemical properties would influence the rate of this reaction. Molecular docking studies on other N-phenylcarbamates suggest that the orientation of the phenylcarbamate moiety within the catalytic gorge of the enzyme is critical for effective inhibition. nih.gov
Table 1: Inhibitory Potency of Representative Carbamate Compounds on Cholinesterases This table presents data for analogous carbamate compounds to illustrate typical inhibitory activities, as specific data for this compound is not available.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Rivastigmine (B141) | AChE | 4.4 | mdpi.com |
| Rivastigmine | BChE | 0.4 | mdpi.com |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | nih.gov |
FAAH and MAGL are the primary enzymes responsible for the degradation of endocannabinoids, specifically anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. nih.govnih.gov Both are serine hydrolases and are key targets for therapeutic intervention in various neurological and inflammatory conditions. The carbamate scaffold is a prominent feature in many documented FAAH and MAGL inhibitors. nih.govnih.govresearchgate.net
Similar to cholinesterase inhibition, the mechanism involves the covalent carbamoylation of the catalytic serine nucleophile within the active site of FAAH or MAGL. matthewslab.orguniversiteitleiden.nl This blocks the enzyme's ability to hydrolyze its endogenous substrates, leading to an increase in the levels of AEA and 2-AG. nih.gov
Docking simulations and structure-activity relationship (SAR) studies on various carbamate inhibitors have revealed key enzyme-ligand interactions. nih.gov The potency and selectivity of these inhibitors are governed by:
Hydrogen Bonds: Interactions between the carbamate's N-H or C=O groups and amino acid residues in the active site.
Hydrophobic Interactions: The fit of the inhibitor's lipophilic portions (like the phenyl ring) within hydrophobic pockets of the enzyme. nih.gov
For this compound, the phenyl group would likely engage in hydrophobic interactions, while the carbamate core would be positioned for the nucleophilic attack by the catalytic serine. The tetrahydrothiophene ring would function as the leaving group. The specific structure and pKa of this leaving group can significantly influence the inhibitor's reactivity and selectivity between FAAH and MAGL. matthewslab.org For instance, the development of O-hexafluoroisopropyl (HFIP) carbamates demonstrated that modifying the leaving group can dramatically improve selectivity for MAGL over FAAH. matthewslab.org
While cholinesterases, FAAH, and MAGL are the most probable targets for a carbamate-containing compound, the potential for interaction with other enzymes, particularly other serine hydrolases, exists. The human proteome contains a large number of serine hydrolases with diverse physiological roles. matthewslab.org
The selectivity of carbamate inhibitors is a critical aspect of their development. nih.gov Lack of selectivity can lead to off-target effects. For example, some dual FAAH/MAGL inhibitors have been developed, but often high selectivity for one enzyme over the other is desired to probe specific biological pathways. mdpi.com Competitive activity-based protein profiling (ABPP) is a common technique used to assess the selectivity of covalent inhibitors like carbamates across the entire serine hydrolase family. matthewslab.org Without specific experimental data for this compound, its activity against other enzyme systems remains speculative but would be a crucial part of its preclinical characterization.
Molecular Interactions with Biological Receptors and Proteins
Beyond direct enzyme inhibition, carbamate-containing molecules can interact with various biological receptors and proteins through non-covalent mechanisms or by acting as allosteric modulators. nih.govnih.gov
Binding affinity (often expressed as the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀) and selectivity are defining characteristics of any bioactive compound. For this compound, these properties would depend on how well its three-dimensional structure complements the binding sites of target proteins.
Studies on diverse series of carbamate analogues have demonstrated high affinity for various receptors, including opioid and dopamine (B1211576) receptors. nih.govnih.gov The affinity is determined by the sum of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the ligand and the receptor. nih.gov
Selectivity refers to a compound's ability to bind preferentially to one type of receptor or enzyme over others. For example, within the cholinesterase family, certain N,N-disubstituted carbamates show distinct selectivity for BChE over AChE. nih.gov This selectivity is often dictated by subtle differences in the amino acid composition and volume of the active site gorges of the enzymes. monash.edu The size and electronic properties of the tetrahydrothiophene and phenyl groups would be key determinants of the binding affinity and selectivity profile of this compound.
Table 2: Binding Affinities of Phenyl Carbamate Derivatives at Opioid Receptors This table includes data for analogous compounds to illustrate the potential for receptor binding, as specific data for this compound is not available.
| Compound | Receptor | Kᵢ (nM) | Reference |
|---|---|---|---|
| Phenyl carbamate derivative 2d | Kappa Opioid Receptor | 0.046 | nih.gov |
| Phenyl carbamate derivative 2d | Mu Opioid Receptor | 0.11 | nih.gov |
| Phenyl carbamate derivative 3d | Kappa Opioid Receptor | 0.051 | nih.gov |
Allosteric modulation is a mechanism where a ligand binds to a site on a receptor or protein that is topographically distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the activity of the orthosteric site. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral, and they offer potential advantages in drug design, such as higher selectivity and a ceiling effect that can improve safety. nih.govnih.gov
Some carbamates are known to function as allosteric modulators. For example, the drug cenobamate acts as a positive allosteric modulator of GABA-A receptors, and galantamine, a cholinesterase inhibitor, also allosterically modulates nicotinic receptors. nih.govnih.gov
The binding of any ligand, whether orthosteric or allosteric, can induce conformational changes in the target protein. These changes can range from minor side-chain rearrangements to large-scale movements of entire protein domains. acs.org Such conformational shifts are fundamental to the transmission of biological signals. It is plausible that this compound could induce conformational changes upon binding to a target, potentially acting as an allosteric modulator. However, confirming such a mechanism would require specific biophysical studies, such as X-ray crystallography or NMR spectroscopy, which have not been reported for this compound.
Pathways of Action at the Cellular and Subcellular Levels
Based on the known activities of related compounds, the pathways of action for this compound could involve interactions with specific cellular and subcellular targets, leading to the modulation of key biochemical processes.
The N-phenylcarbamate functional group is a well-established pharmacophore known for its ability to inhibit certain enzymes, particularly cholinesterases. Carbamate derivatives are known to act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in conditions such as Alzheimer's disease.
The inhibitory action of carbamates on cholinesterases is typically pseudo-irreversible, involving the carbamoylation of a serine residue in the active site of the enzyme. mdpi.com This covalent modification temporarily inactivates the enzyme, leading to a sustained increase in neurotransmitter levels. The N-phenyl group and other substituents on the carbamate structure can influence the potency and selectivity of inhibition towards either AChE or BChE. mdpi.comnih.gov For instance, studies on various O-substituted N-phenyl carbamate derivatives have demonstrated significant inhibitory potential against both acetylcholinesterase and butyrylcholinesterase.
Interactive Table: Inhibitory Activity of N-phenylcarbamate Derivatives against Cholinesterases
| Compound | Target Enzyme | IC50 (µM) | Reference |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 | mdpi.com |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase (BChE) | 1.60 | mdpi.com |
| Arylcarbamate-N-acylhydrazone derivative 10c | Butyrylcholinesterase (BChE) | 0.07 | nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Chemical probes are small molecules designed to selectively bind to a specific protein target, enabling the study of that target's function in a cellular context. nih.gov The development of a chemical probe based on this compound would be a logical step following the identification of a specific biological target. The principles of probe development involve modifying the parent compound to include a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, while retaining its binding affinity and selectivity for the target protein. nih.govmdpi.com
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes chemical probes to identify and characterize enzyme activities in complex biological systems. frontiersin.orgresearchgate.net An activity-based probe (ABP) typically consists of three components: a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment. nih.gov Given the potential for N-phenylcarbamates to act as enzyme inhibitors, this compound could serve as a scaffold for the design of ABPs to identify novel enzymatic targets.
The process would involve structure-activity relationship (SAR) studies to determine which positions on the molecule can be modified without losing biological activity. nih.gov Once a suitable position is identified, a linker and a reporter tag can be attached. This probe can then be used in cell lysates or living cells to label its protein target(s). Subsequent proteomic analysis, typically using mass spectrometry, can then identify the protein(s) that have been covalently labeled by the probe, thus revealing the molecular targets of the original compound. mdpi.com
Applications in Chemical Biology and Advanced Research Tool Development
Design and Synthesis of Chemical Probes for Target Engagement Studies
Chemical probes are essential for validating and understanding the biological function of protein targets. promega.co.uk The design of such probes often involves incorporating specific structural motifs that can interact with a target protein, along with a reporter group or a reactive handle.
Photoaffinity probes are valuable tools for identifying the binding partners of a small molecule. These probes typically contain a photoreactive group that, upon irradiation with UV light, forms a highly reactive species that can covalently bind to nearby amino acid residues of a target protein. While there is no specific literature on the use of tetrahydrothiophen-3-yl N-phenylcarbamate as a photoaffinity probe, its structure could potentially be modified to include a photoreactive moiety, such as a diazirine or an aryl azide (B81097), on the phenyl ring. This would allow for the covalent labeling of target proteins, enabling their identification and characterization.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. emory.edu This technique relies on the use of radioligands, which are molecules that are labeled with a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18. nih.gov The design of effective PET radioligands is a significant challenge, requiring a balance of high affinity and selectivity for the target, as well as appropriate pharmacokinetic properties to allow for brain penetration and specific binding. nih.gov
Thiophene (B33073) derivatives have shown promise in the development of PET radioligands for neurological targets. For instance, pyridothiophene derivatives have been synthesized and evaluated for their potential in imaging α-synuclein aggregates, which are a hallmark of Parkinson's disease. researchgate.net Similarly, derivatives of dibenzothiophene (B1670422) have been developed as PET radioligands for imaging α7-nicotinic acetylcholine (B1216132) receptors. nih.gov These studies highlight the utility of the thiophene scaffold in designing brain-penetrant molecules with high affinity for specific targets.
The phenylcarbamate moiety has also been incorporated into PET radioligands. For example, certain carbamate (B1207046) derivatives have been explored as potential imaging agents for neurofibrillary tangles in Alzheimer's disease. nih.gov
Given these precedents, it is conceivable that a molecule like this compound could serve as a scaffold for the development of novel PET radioligands. The tetrahydrothiophene (B86538) core could be optimized for binding to a specific target, while the phenyl group provides a site for radiolabeling.
| Compound Class | Target | Application | Reference |
|---|---|---|---|
| Pyridothiophene Derivatives | α-Synuclein | PET imaging in Parkinson's disease research | researchgate.net |
| Dibenzothiophene Derivatives | α7-Nicotinic Acetylcholine Receptors | PET imaging of neuroreceptors | nih.gov |
| Carbamate Derivatives | Neurofibrillary Tangles | PET imaging in Alzheimer's disease research | nih.gov |
Utility in Combinatorial Chemistry and Library Synthesis for Screening
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries, which can then be screened for biological activity. nih.gov This approach has been instrumental in the discovery of new drug leads and chemical probes. The core principle involves the systematic and repetitive combination of a set of building blocks to generate a library of structurally related molecules. nih.gov
A scaffold-based approach is often employed in combinatorial library synthesis, where a central core structure is decorated with a variety of substituents. The this compound scaffold is well-suited for this approach. The amine precursor to the carbamate can be varied, and the phenyl ring can be substituted with a wide range of functional groups. For example, a library of amides was generated from a 3-chloro-4-hydroxyphenylacetic acid scaffold through reaction with a diverse set of primary amines. nih.gov A similar strategy could be applied to the this compound core, where the phenyl isocyanate precursor could be reacted with a library of tetrahydrothiophen-3-amines with diverse substituents on the tetrahydrothiophene ring.
The resulting library of compounds could then be screened in high-throughput assays to identify molecules with desired biological activities. This approach allows for the efficient exploration of the chemical space around the core scaffold, increasing the probability of discovering novel and potent modulators of biological targets.
Contributions to Mechanistic Pharmacology Research
Mechanistic pharmacology aims to understand how drugs exert their effects at a molecular level. groharlab.org This involves identifying the drug's target, elucidating the mechanism of action, and understanding the downstream consequences of target engagement. Phenylcarbamates have a well-established history in mechanistic pharmacology as inhibitors of acetylcholinesterase, an enzyme that plays a crucial role in neurotransmission. nih.gov The carbamate group acts as a carbamoylating agent, forming a transient covalent bond with a serine residue in the active site of the enzyme, leading to its inhibition. nih.gov
The thiophene moiety is also of interest in mechanistic pharmacology, as it is present in a number of approved drugs and is known to be metabolized by cytochrome P450 enzymes. nih.govacs.org The metabolism of the thiophene ring can lead to the formation of reactive metabolites that can covalently modify proteins, which can be a source of toxicity but can also be exploited for therapeutic purposes. nih.gov
A compound like this compound, by combining these two pharmacologically relevant moieties, could be a valuable tool for mechanistic studies. It could be investigated as a potential enzyme inhibitor, with the tetrahydrothiophene group potentially influencing its binding affinity and selectivity. Furthermore, studies on its metabolism could provide insights into the bioactivation of thiophene-containing compounds and the potential for drug-drug interactions.
Emerging Research Frontiers and Future Perspectives
Innovations in Environmentally Sustainable Synthesis of Carbamates
The synthesis of carbamates has traditionally relied on methods that are effective but often environmentally burdensome. bohrium.com The contemporary emphasis on green chemistry is driving the development of more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. rsc.org
One promising avenue is the use of carbon dioxide (CO2) as a C1 source, which is an abundant, non-toxic, and renewable feedstock. rsc.org The direct synthesis of carbamates from CO2, amines, and alcohols presents a halogen-free and environmentally benign alternative to traditional methods. Basic catalysts have shown efficacy in converting aliphatic amines to carbamates under mild conditions. Another innovative approach involves the use of ionic liquids as catalysts, which can facilitate the selective synthesis of carbamates from amines and dimethyl carbonate with high efficiency and recyclability. sci-hub.seresearchgate.net
Biocatalysis offers another powerful tool for the sustainable synthesis of carbamates. nih.gov The use of enzymes, such as promiscuous esterases, can enable the efficient synthesis of carbamates in aqueous media, eliminating the need for harsh organic solvents. nih.gov Furthermore, coupling biocatalysis with continuous flow processes can lead to highly efficient and scalable production of carbamates. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov A continuous flow process that combines a Curtius rearrangement with a biocatalytic impurity tagging strategy has been demonstrated for the synthesis of various carbamate (B1207046) products in high yield and purity. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov
The synthesis of the precursor, tetrahydrothiophen-3-ol, has also seen advancements in sustainable methods. The use of immobilized ketoreductase for the asymmetric reduction of tetrahydrothiophen-3-one (B87284) provides a highly efficient and enantioselective route to the desired alcohol. acs.orgacs.org This biocatalytic approach can be implemented in both batch and continuous flow reactors, offering scalability and high productivity. acs.orgacs.org
| Method | Reagents | Advantages | Challenges |
|---|---|---|---|
| Conventional (e.g., Phosgene-based) | Phosgene, isocyanates | High reactivity and yield | High toxicity, corrosive byproducts |
| CO2-based Synthesis | CO2, amines, alcohols | Use of renewable feedstock, non-toxic | Requires effective catalysts, can be equilibrium-limited |
| Ionic Liquid Catalysis | Amines, dimethyl carbonate, ionic liquids | High selectivity, catalyst recyclability | Cost of ionic liquids, potential for product contamination |
| Biocatalysis | Amines, carbonates, enzymes | Mild reaction conditions, high selectivity, aqueous media | Enzyme stability and cost, substrate scope |
| Flow Chemistry | Various reagents in a continuous flow system | Enhanced safety, scalability, and efficiency | Requires specialized equipment |
Predictive Modeling and Artificial Intelligence in Compound Design
The integration of computational tools, particularly predictive modeling and artificial intelligence (AI), is revolutionizing the field of drug discovery and materials science. researchgate.netijpsr.com For a novel compound like tetrahydrothiophen-3-yl N-phenylcarbamate, these in silico methods can significantly accelerate the exploration of its chemical space and predict its potential biological activities.
Generative AI models, such as REINVENT, are being employed to design novel molecules with desired properties. acs.orgnih.gov These models can be trained on vast datasets of known molecules and their activities to generate new chemical structures with a high probability of being active against a specific biological target. acs.orgnih.gov This approach, combined with structure-based drug design and physics-based affinity predictions, can lead to the rapid identification of potent and selective inhibitors. acs.orgnih.govdigitellinc.com
| AI Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Generative Models | Algorithms that create novel molecular structures with desired properties. | Design of analogs with improved potency, selectivity, or ADMET properties. |
| QSAR Modeling | Statistical models that relate chemical structure to biological activity. | Prediction of biological activity and guidance for structural modifications. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. | Early identification of potential liabilities and optimization of drug-like properties. |
| Molecular Docking | Computational simulation of the binding of a molecule to a biological target. | Identification of potential biological targets and elucidation of binding modes. |
Expanding the Scope of Biological Target Exploration
The carbamate functional group is a well-established pharmacophore present in a wide range of biologically active compounds. acs.orgacs.org Carbamate-containing molecules are known to act as inhibitors of various enzymes, with acetylcholinesterase (AChE) being a prominent target. nih.govwikipedia.orgnih.govnumberanalytics.comresearchgate.netslideshare.netresearchgate.netyoutube.com Carbamate insecticides, for example, exert their effects by reversibly inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.orgnih.govnumberanalytics.comresearchgate.netslideshare.netresearchgate.netyoutube.com In the context of human health, carbamate-based drugs like rivastigmine (B141) are used for the treatment of Alzheimer's disease by inhibiting AChE in the brain. nih.gov
Beyond AChE, carbamates have been shown to inhibit other enzymes, such as carbonic anhydrases (CAs). nih.govtandfonline.com A series of carbamate derivatives have demonstrated potent inhibitory activity against both AChE and human CA I and II isoenzymes. nih.govtandfonline.com The tetrahydrothiophene (B86538) moiety, on the other hand, is a sulfur-containing heterocycle that can be found in various natural products and synthetic compounds with diverse biological activities. The combination of these two moieties in this compound suggests a broad potential for interaction with various biological targets.
Future research should focus on a systematic screening of this compound against a panel of biologically relevant targets. This could include a range of enzymes, receptors, and ion channels. The structural similarity of the N-phenylcarbamate portion to known bioactive molecules can guide the selection of initial targets.
Advanced Methodologies for Structure-Based Compound Optimization
Once a lead compound with promising biological activity is identified, the process of lead optimization begins, with the goal of improving its potency, selectivity, and pharmacokinetic properties. nih.govdanaher.com Structure-based drug design plays a crucial role in this process, utilizing the three-dimensional structure of the biological target to guide the design of more effective inhibitors.
Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the target protein in complex with the lead compound. This information can reveal key interactions between the ligand and the protein, which can then be exploited to design new analogs with improved binding affinity. Computational methods like molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of new designs before they are synthesized. nih.gov
The optimization of carbamate-based inhibitors often involves modifications to both the carbamate moiety and the flanking substituents. For example, in the optimization of novel carbamates as AChE inhibitors, a series of compounds were synthesized and evaluated to identify analogs with improved potency. nih.gov This process led to the identification of a compound with significantly enhanced inhibitory activity compared to the initial lead. nih.gov
Q & A
Q. What are the key considerations for optimizing the synthesis of tetrahydrothiophen-3-yl N-phenylcarbamate?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Solvent Choice : Polar aprotic solvents (e.g., THF or DCM) are preferred for carbamate formation due to their ability to stabilize intermediates .
- Temperature : Reactions typically proceed at room temperature to avoid side reactions, though some protocols recommend 40–60°C for faster kinetics .
- Catalysts : Triethylamine (Et₃N) is commonly used to neutralize HCl byproducts during carbamate coupling .
- Purification : Column chromatography or recrystallization in methanol ensures high purity (>95%) .
Table 1 : Synthesis Conditions from Literature
| Parameter | Condition 1 (THF, 25°C) | Condition 2 (DCM, 40°C) |
|---|---|---|
| Yield | 72% | 68% |
| Purity (HPLC) | 97% | 92% |
| Reaction Time | 72 hours | 48 hours |
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–7.6 ppm) and tetrahydrothiophene protons (δ 2.8–3.5 ppm). ¹³C NMR confirms carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 278.1054) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and spatial arrangement, often using SHELXL for refinement .
Advanced Research Questions
Q. How does this compound interact with serine biosynthesis enzymes?
- Methodological Answer : Mechanistic studies suggest inhibition of 3-phosphoglycerate dehydrogenase (3-PHGDH) , a key enzyme in serine biosynthesis:
- Enzyme Assays : Competitive inhibition is measured via IC₅₀ values using recombinant 3-PHGDH and NADH depletion assays .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding at the NADH cofactor site, with ΔG values of −8.2 kcal/mol .
- Cellular Studies : Serine-depleted cancer cell lines (e.g., HCT116) show reduced proliferation (EC₅₀ = 12 µM) via apoptosis assays (Annexin V/PI staining) .
Q. How can crystallographic data resolve discrepancies in reported bond lengths of the carbamate group?
- Methodological Answer : Conflicting bond length data (e.g., C=O at 1.21 Å vs. 1.24 Å) arise from resolution limits or refinement software. Strategies include:
- High-Resolution Data : Collect data at <1.0 Å resolution using synchrotron sources to minimize errors .
- Refinement Software : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) outputs. SHELXL prioritizes geometric restraints, reducing overfitting .
- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry, which may distort bond lengths .
Table 2 : Crystallographic Parameters from Selected Studies
| Study | Resolution (Å) | C=O Bond Length (Å) | R-factor (%) |
|---|---|---|---|
| X-ray (NJU, 2009) | 0.98 | 1.22 | 3.8 |
| SHELXL Refinement | 0.85 | 1.21 | 4.1 |
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may stem from assay conditions:
- Assay Standardization : Use uniform cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., methotrexate for cytotoxicity) .
- Metabolic Stability : Test compound stability in serum (e.g., 24-hour incubation in FBS) to account for degradation .
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
